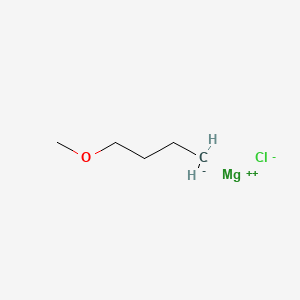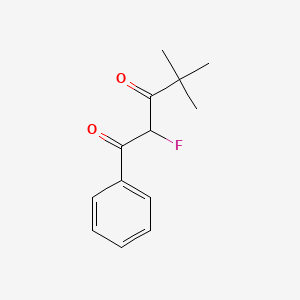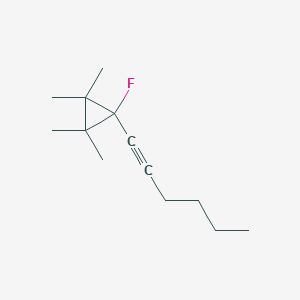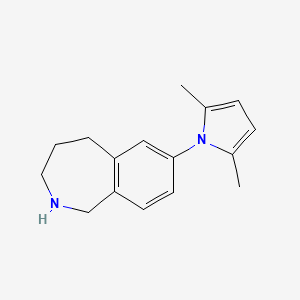![molecular formula C10H14N2S B12591132 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol CAS No. 496770-34-4](/img/structure/B12591132.png)
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a thiol group, and a methylideneamino linkage, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol typically involves the condensation of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the methylideneamino linkage.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the pyridine ring can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The pyridine ring may interact with enzymes or receptors, influencing biological pathways. These interactions are studied to understand the compound’s potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its biological activity and used in various pharmaceutical applications.
2-Amino-1-propargylpyridinium: Studied for its antimicrobial properties.
2-Acryloylamino-2-methyl-1-propanesulfonic acid: Used in polymer chemistry and material science.
Uniqueness
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol is unique due to its combination of a pyridine ring, a thiol group, and a methylideneamino linkage
Propriétés
Numéro CAS |
496770-34-4 |
|---|---|
Formule moléculaire |
C10H14N2S |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
2-methyl-1-(pyridin-2-ylmethylideneamino)propane-2-thiol |
InChI |
InChI=1S/C10H14N2S/c1-10(2,13)8-11-7-9-5-3-4-6-12-9/h3-7,13H,8H2,1-2H3 |
Clé InChI |
CNQJTLVMMVRSRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN=CC1=CC=CC=N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)

![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)


![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)

![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)

![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
